1H-Inden-1-one, 5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-5-(4-pyridinyl)-1H-imidazol-4-yl)-2,3-dihydro-, oxime
Overview
Description
SB 590885 is a potent and selective inhibitor of the B-Raf kinase, a key component in the extracellular signal-regulated kinase (ERK) pathway. This compound is particularly effective against the B-Raf V600E mutation, which is commonly found in various cancers, including melanoma .
Preparation Methods
The synthesis of SB 590885 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of an imidazole ring, followed by the attachment of a pyridine ring and other substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
SB 590885 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This reaction can reduce specific functional groups, altering the compound’s activity.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to the formation of different derivatives
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution can result in various substituted imidazole compounds.
Scientific Research Applications
SB 590885 has a wide range of scientific research applications:
Cancer Research: It is used to inhibit ERK phosphorylation and cell proliferation in cancer cells, particularly those with the B-Raf V600E mutation
Disease Modeling: It is employed in models of cardiac hypertrophy and other diseases to study the effects of B-Raf inhibition.
Stem Cell Research: SB 590885 is used to maintain naive human pluripotent stem cells and study their differentiation.
Drug Development: It serves as a lead compound for developing new inhibitors targeting the B-Raf kinase.
Mechanism of Action
SB 590885 exerts its effects by selectively inhibiting the B-Raf kinase. It binds to the ATP-binding domain of B-Raf, preventing the phosphorylation and activation of downstream targets in the ERK pathway. This inhibition leads to reduced cell proliferation and tumor growth in cells harboring the B-Raf V600E mutation . The compound stabilizes the oncogenic B-Raf kinase domain in an active configuration, distinct from other multi-kinase inhibitors .
Comparison with Similar Compounds
SB 590885 is compared with other B-Raf inhibitors such as Vemurafenib, Dabrafenib, and PLX-4720. While all these compounds target the B-Raf kinase, SB 590885 is unique in its high selectivity for B-Raf over c-Raf and its ability to stabilize the active configuration of the B-Raf kinase domain . Similar compounds include:
Vemurafenib: Another potent B-Raf inhibitor used in cancer therapy.
Dabrafenib: A selective B-Raf inhibitor with clinical applications in melanoma treatment.
PLX-4720: A research compound used to study B-Raf inhibition
SB 590885 stands out due to its high potency and selectivity, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
N-[5-[2-[4-[2-(dimethylamino)ethoxy]phenyl]-5-pyridin-4-yl-1H-imidazol-4-yl]-2,3-dihydroinden-1-ylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O2/c1-32(2)15-16-34-22-7-3-19(4-8-22)27-29-25(18-11-13-28-14-12-18)26(30-27)21-5-9-23-20(17-21)6-10-24(23)31-33/h3-5,7-9,11-14,17,33H,6,10,15-16H2,1-2H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSAQOINCGAULQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC5=C(C=C4)C(=NO)CC5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025861 | |
Record name | 1H-Inden-1-one, 5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-5-(4-pyridinyl)-1H-imidazol-4-yl)-2,3-dihydro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405554-55-4 | |
Record name | SB 590885 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405554-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SB-590885 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405554554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Inden-1-one, 5-(2-(4-(2-(dimethylamino)ethoxy)phenyl)-5-(4-pyridinyl)-1H-imidazol-4-yl)-2,3-dihydro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SB-590885 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ISE5ATW631 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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